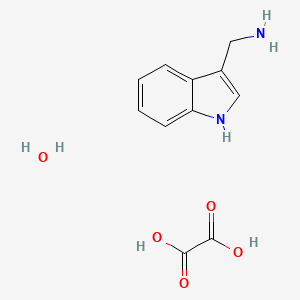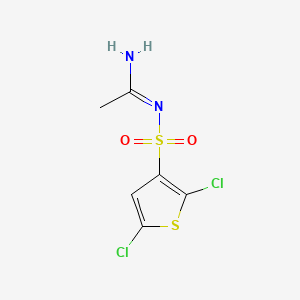
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S2 and a molecular weight of 273.16 g/mol It is characterized by the presence of two chlorine atoms, an ethanimidoyl group, and a thiophene ring substituted with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide .
化学反応の分析
Types of Reactions
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other sulfonamide-based drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
- 2,5-dichlorothiophene-3-sulfonamide
- N-ethanimidoylthiophene-3-sulfonamide
- 2,5-dichloro-N-methylthiophene-3-sulfonamide
Uniqueness
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is unique due to the presence of both chlorine atoms and the ethanimidoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C6H6Cl2N2O2S2 |
|---|---|
分子量 |
273.2 g/mol |
IUPAC名 |
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide |
InChI |
InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10) |
InChIキー |
SVTDXNZWNASMLH-UHFFFAOYSA-N |
異性体SMILES |
C/C(=N\S(=O)(=O)C1=C(SC(=C1)Cl)Cl)/N |
正規SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 14-(hydroxymethyl)-13-oxido-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12327039.png)
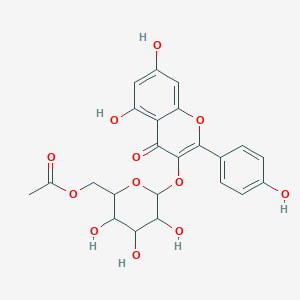
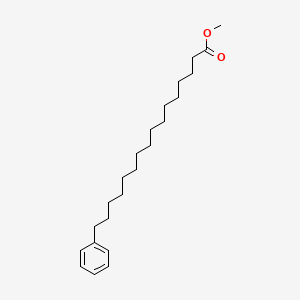
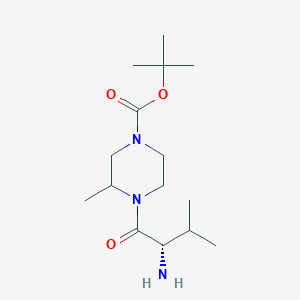
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
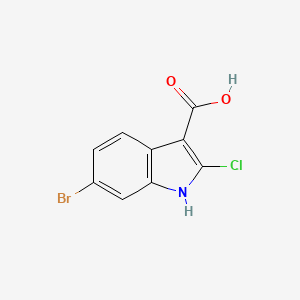
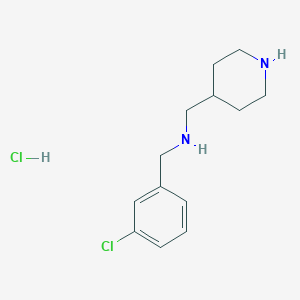
![[Ethyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327100.png)

